methyl coenzyme M
Overview
Description
Methyl coenzyme M is a central compound in the metabolism of archaeal methanogens and certain bacteria. It plays a crucial role in the process of methanogenesis, where it acts as a methyl donor in the final step of methane production. This compound is also involved in the anaerobic oxidation of methane, making it essential for both methane production and consumption in anoxic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl coenzyme M can be synthesized through the reaction of coenzyme M with methyl iodide under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to deprotonate the thiol group of coenzyme M, allowing it to react with methyl iodide to form this compound .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up for industrial purposes, involving the same basic principles of thiol deprotonation and methylation .
Chemical Reactions Analysis
Types of Reactions
Methyl coenzyme M undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides or sulfonates.
Reduction: It can be reduced back to coenzyme M.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as dithiothreitol can be used.
Substitution: Various nucleophiles can be used to substitute the methyl group.
Major Products Formed
Oxidation: Disulfides and sulfonates.
Reduction: Coenzyme M.
Substitution: Various substituted coenzyme M derivatives.
Scientific Research Applications
Methyl coenzyme M has several scientific research applications:
Chemistry: It is used to study the mechanisms of methane production and oxidation.
Biology: It serves as a marker for identifying and studying methanogenic archaea.
Medicine: Research is ongoing to explore its potential in controlling methane emissions and its role in the human microbiome.
Industry: It is studied for its potential use in biofuel production and greenhouse gas mitigation
Mechanism of Action
Methyl coenzyme M exerts its effects through the enzyme this compound reductase. This enzyme catalyzes the reaction of this compound with coenzyme B to produce methane and a heterodisulfide. The reaction involves the cleavage of the carbon-sulfur bond in this compound, facilitated by the unique cofactor F430 present in the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
Coenzyme M: The precursor to methyl coenzyme M, involved in similar metabolic pathways.
Coenzyme B: Works in conjunction with this compound in methanogenesis.
3-Nitrooxypropanol: An inhibitor of methanogenesis that targets the same enzyme, this compound reductase
Uniqueness
This compound is unique due to its specific role as a methyl donor in the final step of methanogenesis and its involvement in both methane production and anaerobic oxidation. Its interaction with the unique cofactor F430 and the enzyme this compound reductase sets it apart from other similar compounds .
Properties
IUPAC Name |
2-methylsulfanylethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMRHOCVEPGURB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201717 | |
Record name | Methyl coenzyme M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53501-90-9 | |
Record name | 2-(Methylthio)ethanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53501-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl coenzyme M | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053501909 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl coenzyme M | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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